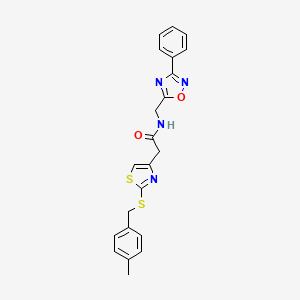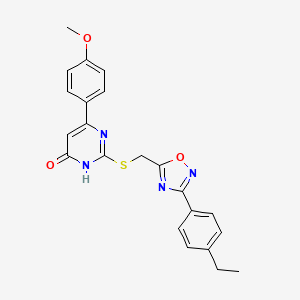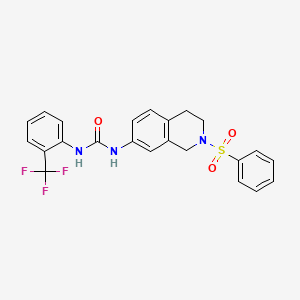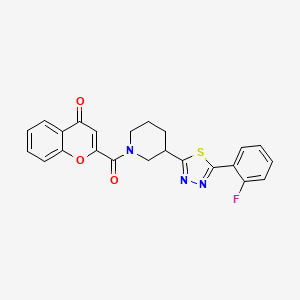
4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and processes used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, refractive index, spectral properties, etc .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research on derivatives of pyrimidine, including compounds structurally related to 4-Chloro-2-(ethoxymethyl)-6-hydrazinylpyrimidine, has shown promising antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have been synthesized, demonstrating marked inhibitory activity against retroviruses in cell culture, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These derivatives have been evaluated for their antiviral efficacy, with certain compounds showing pronounced activity comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at specific concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyrimidine Derivatives
The synthetic pathways for creating pyrimidine derivatives, including those with potential antiparkinsonian and analgesic activities, have been explored. One study detailed the preparation of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, leading to compounds with good pharmacological profiles when screened for analgesic and antiparkinsonian effects, comparable to known medications like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Novel Synthetic Pathways
Another aspect of research focuses on novel synthetic pathways to generate structurally diverse pyrimidine derivatives. For example, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been reported, showcasing potential in creating compounds with unique structural and potentially useful properties (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antimicrobial and Anti-inflammatory Agents
Furthermore, the development of pyrimidines as antimicrobial and anti-inflammatory agents has been of interest. Synthesis efforts have led to compounds with significant activity profiles, offering pathways for the development of new therapeutic agents. For instance, some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines exhibited potent analgesic and anti-inflammatory properties, showing greater efficacy than standard drugs in experimental models, while demonstrating very low ulcer indices (Chhabria, Bhatt, Raval, & Oza, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-2-13-4-7-10-5(8)3-6(11-7)12-9/h3H,2,4,9H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTRWNZBTQAWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Benzothiophen-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2737389.png)

![13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2737393.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)


![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)



![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)
